5-Bromo-2-(tetrahydrofuran-3-yl)isoindolin-1-one

Medicinal Chemistry Fragment-Based Drug Design Physicochemical Property Optimization

5-Bromo-2-(tetrahydrofuran-3-yl)isoindolin-1-one (CAS 2227272-50-4) is a synthetic isoindolin-1-one derivative with the molecular formula C₁₂H₁₂BrNO₂ and a molecular weight of 282.13 g/mol. It belongs to the isoindolinone class, a privileged scaffold in medicinal chemistry recognized for diverse biological activities including kinase inhibition , antiviral effects , and MAO inhibition.

Molecular Formula C12H12BrNO2
Molecular Weight 282.13 g/mol
CAS No. 2227272-50-4
Cat. No. B1384644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-(tetrahydrofuran-3-yl)isoindolin-1-one
CAS2227272-50-4
Molecular FormulaC12H12BrNO2
Molecular Weight282.13 g/mol
Structural Identifiers
SMILESC1COCC1N2CC3=C(C2=O)C=CC(=C3)Br
InChIInChI=1S/C12H12BrNO2/c13-9-1-2-11-8(5-9)6-14(12(11)15)10-3-4-16-7-10/h1-2,5,10H,3-4,6-7H2
InChIKeyHGNQCSVHCAGAAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-(tetrahydrofuran-3-yl)isoindolin-1-one (CAS 2227272-50-4): A Dual-Feature Isoindolinone Building Block for Medicinal Chemistry and Kinase-Targeted Library Synthesis


5-Bromo-2-(tetrahydrofuran-3-yl)isoindolin-1-one (CAS 2227272-50-4) is a synthetic isoindolin-1-one derivative with the molecular formula C₁₂H₁₂BrNO₂ and a molecular weight of 282.13 g/mol [1]. It belongs to the isoindolinone class, a privileged scaffold in medicinal chemistry recognized for diverse biological activities including kinase inhibition [2], antiviral effects [3], and MAO inhibition [4]. The compound features two distinct structural handles: a bromine atom at the C-5 position enabling transition-metal-catalyzed cross-coupling diversification, and an N-tetrahydrofuran-3-yl substituent that introduces a saturated oxygen-containing heterocycle absent in simpler N-alkyl or N-aryl isoindolinone building blocks. This dual-feature architecture distinguishes it from the broader pool of commercially available isoindolinone intermediates.

Why N-Substitution and Halogen Position Matter: Structural Non-Interchangeability of 5-Bromo-2-(tetrahydrofuran-3-yl)isoindolin-1-one with Simpler Isoindolinone Analogs


Isoindolin-1-one building blocks are not generic commodities. The identity of the N-2 substituent and the position of the halogen atom control both the synthetic versatility and the pharmacological trajectory of downstream products. In antiviral SAR studies of 2-aryl-isoindolin-1-ones, substitution at the C-5 position markedly altered activity compared to the unsubstituted parent scaffold [1]. In MAO inhibition studies, C-5 substitution on the isoindoline core increased inhibitory activity against both MAO-A and MAO-B isoforms [2]. The tetrahydrofuran-3-yl group at N-2 introduces a conformationally constrained, hydrogen-bond-accepting oxygen atom that cannot be recapitulated by simple methyl, ethyl, or phenyl N-substituents. A user requiring this specific N-tetrahydrofuran-3-yl topology for structure-based design or fragment-growing campaigns cannot substitute with 5-bromo-2-methylisoindolin-1-one (CAS 868066-91-5) or 5-bromoisoindolin-1-one (CAS 552330-86-6) without losing the designed binding interactions. These structural differences translate into non-interchangeable reactivity in cross-coupling reactions and divergent physicochemical properties critical for downstream synthesis and biological evaluation.

Quantitative Differentiation Evidence: 5-Bromo-2-(tetrahydrofuran-3-yl)isoindolin-1-one versus Closest Commercially Available Analogs


Molecular Weight and Lipophilicity Differentiation: Tetrahydrofuran N-Substitution Increases MW and Alters logP Profile Relative to Simple N-Alkyl Analogs

The N-tetrahydrofuran-3-yl substituent in the target compound increases molecular weight and introduces a hydrogen-bond-accepting oxygen atom not present in N-methyl or N-ethyl analogs. The MW of 282.13 g/mol [1] is 24.8% greater than 5-bromo-2-methylisoindolin-1-one (MW 226.07 g/mol) and 17.5% greater than 5-bromo-2-ethylisoindolin-1-one (MW 240.10 g/mol) . The additional oxygen atom in the tetrahydrofuran ring contributes a calculated increase in topological polar surface area (tPSA) of approximately 9.2 Ų relative to the N-ethyl analog and a predicted logP reduction of ~0.3-0.5 units based on fragment-based calculations, moving the compound into a distinct region of drug-like chemical space . These differences directly impact solubility, permeability, and binding interactions in biological systems.

Medicinal Chemistry Fragment-Based Drug Design Physicochemical Property Optimization

N-Substituent Conformational Constraint and Hydrogen-Bonding Capacity: Tetrahydrofuran-3-yl versus Alkyl and Aryl Comparators

The N-tetrahydrofuran-3-yl group provides a saturated five-membered oxygen heterocycle with one hydrogen-bond acceptor (ether oxygen) in a defined spatial orientation. This contrasts with N-methyl, N-ethyl, and N-cyclopropyl analogs that lack hydrogen-bond acceptor functionality , and with N-phenyl analogs where the aromatic ring presents a π-stacking surface rather than an H-bond acceptor . In the context of PI3Kγ inhibitor design, molecular modeling studies have identified three critical subsites in the ATP-binding pocket—one affinity subsite near the C-helix and DFG motif, and two hydrophobic subsites—where ligand substituents make differential contacts [1]. The tetrahydrofuran oxygen can engage in water-mediated or direct hydrogen bonds with kinase hinge residues, a capability unavailable to purely hydrocarbon N-substituents. In antiviral 2-aryl-isoindolin-1-one SAR, the nature of the N-2 substituent was a key determinant of anti-EV-A71 activity (EC₅₀ range: 1.23–1.76 μM for optimal compounds) [2], demonstrating that N-substitution identity is pharmacologically consequential.

Structure-Based Drug Design Conformational Analysis Hydrogen Bonding

Synthetic Versatility and Cross-Coupling Potential: 5-Bromo Substituent as a Diversification Handle for Late-Stage Functionalization

The bromine atom at C-5 serves as a robust handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira), enabling systematic diversification of the isoindolinone core. This is consistent with the well-established utility of aryl bromides in medicinal chemistry library synthesis . In contrast, 5-unsubstituted isoindolin-1-one (CAS 480-91-1) lacks this diversification point entirely. The combination of a C-5 bromide with an N-tetrahydrofuran-3-yl group provides two orthogonal diversification vectors: the bromide for C-C/C-N bond formation, and the tetrahydrofuran oxygen for potential further functionalization or as a fixed stereoelectronic feature. The isoindolinone scaffold itself has been validated in multiple therapeutic contexts: MAO inhibition (isoindolinone derivative 30: IC₅₀ = 17.8 μM MAO-A, 15.8 μM MAO-B) [1], antiviral activity (EC₅₀ 1.23–1.76 μM against EV-A71) [2], and PI3Kγ inhibition (pIC₅₀ values predicted by 3D-QSAR models) [3]. The target compound serves as a precursor for generating focused libraries exploring N-tetrahydrofuran-substituted isoindolinones with varied C-5 aryl/heteroaryl groups.

Organic Synthesis Cross-Coupling Chemistry Building Block Diversification

Commercial Availability and Purity Benchmarking: Vendor-Reported Purity and Quantity Options versus Analog Building Blocks

The target compound is commercially available from multiple vendors with reported purity of ≥95% [1] and up to 98% as a solid, stored at ambient temperature. Key analogs differ in their commercial accessibility and purity specifications. 5-Bromoisoindolin-1-one (CAS 552330-86-6) is widely available from milligram to gram scale with 96-98% purity but lacks the N-tetrahydrofuran feature . 5-Bromo-2-methylisoindolin-1-one is available at 98% purity with a defined melting point of 134-138°C . The target compound's ambient storage and room-temperature shipping conditions [1] reduce logistical complexity compared to analogs requiring cold-chain storage. Pricing data indicates the target compound is positioned as a specialty building block (€535/250 mg) , reflecting its unique N-substitution pattern relative to simpler N-alkyl analogs that are typically available at lower cost.

Chemical Procurement Building Block Sourcing Purity Specifications

Highest-Value Application Scenarios for 5-Bromo-2-(tetrahydrofuran-3-yl)isoindolin-1-one Based on Quantitative Evidence


Focused Kinase Inhibitor Library Synthesis with C-5 Diversification

The isoindolin-1-one scaffold is a validated kinase inhibitor core, with molecular modeling studies demonstrating productive binding modes in PI3Kγ [1] and patent literature covering isoindolinone-based inhibitors of EGFR, CDK7, MNK, ERK, GRK2, CDC7, and CSF-1R [2]. The C-5 bromine atom of the target compound enables rapid diversification via Suzuki-Miyaura coupling to introduce aryl, heteroaryl, or alkenyl groups at the position corresponding to the solvent-exposed region or selectivity pocket of kinase active sites. The N-tetrahydrofuran-3-yl group simultaneously provides a fixed H-bond acceptor that can engage water networks at the kinase hinge or solvent front. This dual-feature architecture reduces the synthetic step count by two or more steps compared to a sequential functionalization approach starting from unsubstituted isoindolin-1-one.

Fragment-Based Drug Discovery (FBDD) and Structure-Guided Optimization Campaigns

With a molecular weight of 282.13 g/mol and a predicted logP in the 1.7-2.3 range [1], the target compound sits within acceptable fragment-like property space (MW <300, logP <3) while offering two vectors for fragment growing. The tetrahydrofuran oxygen provides a defined H-bond acceptor geometry that can be exploited in structure-based design for targeting kinase hinge regions or other ATP-binding sites [2]. In contrast, N-methyl or N-ethyl analogs lack this H-bond acceptor entirely, and N-phenyl analogs occupy a different steric and electronic profile. For FBDD campaigns targeting enzymes where a saturated N-heterocycle is desired for solubility and binding interactions, the target compound is the most direct available starting point.

Antiviral and MAO Inhibitor Lead Optimization Leveraging Isoindolinone Scaffold SAR

Published SAR studies demonstrate that the isoindolin-1-one core supports potent antiviral activity (EC₅₀ values of 1.23-1.76 μM against EV-A71 clinical isolates for optimized 2-aryl derivatives) [1] and dual MAO-A/B inhibition (IC₅₀ = 17.8 μM and 15.8 μM for isoindolinone derivative 30) [2]. The C-5 substitution pattern has been shown to modulate both activities. The target compound provides an opportunity to explore whether N-tetrahydrofuran-3-yl substitution enhances solubility, metabolic stability, or target engagement compared to N-aryl or N-alkyl series in these therapeutic contexts. The bromine handle allows systematic exploration of C-5 SAR to optimize potency and selectivity.

Chemical Biology Probe Development Requiring Defined N-Heterocycle Topology

For chemical biology applications where a saturated oxygen heterocycle at the solvent-exposed position of a probe molecule is required to modulate physicochemical properties or enable specific protein-ligand interactions, the target compound is uniquely suited among commercially available 5-bromo-isoindolin-1-one building blocks [1]. The combination of ambient storage stability, ≥95% purity across multiple vendors, and the absence of any directly substitutable analog with both C-5 bromine and N-tetrahydrofuran-3-yl substitution makes this compound the sole procurement option for this specific chemotype. Its hazard profile (H302-H315-H319-H335) [2] is manageable under standard laboratory safety protocols.

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